2-((5-(ethoxycarbonyl)-6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetic acid
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Overview
Description
2-((5-(ethoxycarbonyl)-6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetic acid is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes an ethoxycarbonyl group, a methyl group, and a thioacetic acid moiety attached to a dihydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(ethoxycarbonyl)-6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyrimidine ring: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.
Introduction of the thioacetic acid moiety: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the dihydropyrimidine ring with thioacetic acid.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethoxycarbonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-((5-(ethoxycarbonyl)-6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ethoxycarbonyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, aryl halides.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohols.
Substitution products: Various alkyl or aryl derivatives.
Scientific Research Applications
2-((5-(ethoxycarbonyl)-6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((5-(ethoxycarbonyl)-6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
2-thiobarbituric acid: Similar structure but lacks the ethoxycarbonyl group.
2,2’-thiodiacetic acid: Contains a thioacetic acid moiety but lacks the dihydropyrimidine ring.
2-(acetylthio)acetic acid: Similar thioacetic acid moiety but different overall structure.
Uniqueness
2-((5-(ethoxycarbonyl)-6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-[(5-ethoxycarbonyl-6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5S/c1-3-17-9(15)7-5(2)11-10(16)12-8(7)18-4-6(13)14/h3-4H2,1-2H3,(H,13,14)(H,11,12,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBDIJPBIZNBNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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